2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the furan-morpholine intermediate: This step involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst.
Introduction of the chloro group: The intermediate is then reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the benzamide core: The final step involves the reaction of the chloro-substituted intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding dechlorinated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and morpholine moieties could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: A related compound with similar structural features.
2-(4-Morpholinyl)-N-(2-pyridinylmethyl)ethanamine: Another compound featuring a morpholine ring and an aromatic substituent.
N-(2-Furan-2-yl)ethylacetamide: A compound with a furan ring and an amide group.
Uniqueness
2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the combination of its chloro, furan, and morpholine substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN2O3 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |
InChI Key |
PJUWTYZFYKELSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Origin of Product |
United States |
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